molecular formula C8H10ClN3O B13065619 6-chloro-N-propylpyridazine-3-carboxamide

6-chloro-N-propylpyridazine-3-carboxamide

Cat. No.: B13065619
M. Wt: 199.64 g/mol
InChI Key: KGRAOGQZIDQDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-propylpyridazine-3-carboxamide (CAS: 951885-19-1) is a pyridazine derivative with a molecular formula of C₇H₁₀ClN₃ and a molecular weight of 171.63 g/mol . Its structure features a pyridazine core substituted with a chlorine atom at position 6 and a propylcarboxamide group at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridazine and pyridine derivatives, which are often explored for anticancer, antimicrobial, and enzyme-modulating properties .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

6-chloro-N-propylpyridazine-3-carboxamide

InChI

InChI=1S/C8H10ClN3O/c1-2-5-10-8(13)6-3-4-7(9)12-11-6/h3-4H,2,5H2,1H3,(H,10,13)

InChI Key

KGRAOGQZIDQDTQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-propylpyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with propylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity .

Comparison with Similar Compounds

Table 1: Key Pyridazine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-N-propylpyridazine-3-carboxamide Cl (6), N-propylcarboxamide (3) C₇H₁₀ClN₃ 171.63 Balanced lipophilicity, moderate size
6-Chloro-N,N-dipropylpyridazin-3-amine Cl (6), N,N-dipropylamine (3) C₉H₁₇ClN₃ 202.71 Increased lipophilicity, steric bulk
6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine Cl (6), cyclohexylmethylamine (3) C₁₁H₁₇ClN₃ 226.73 High lipophilicity, rigid substituent
11k (Anticancer compound) CF₃ (5), butylamino (6), THP-methyl (3) C₁₅H₂₂F₃N₃O 329.36 Trifluoromethyl enhances stability
11l (Anticancer compound) CF₃ (5), cyclopropylmethylamino (6) C₁₅H₂₀F₃N₃O 315.34 Cyclopropyl improves metabolic resistance

Key Observations :

  • Steric Effects : N,N-Dipropyl and cyclohexylmethyl groups introduce steric hindrance, which may interfere with target binding compared to the single propyl chain in the target compound .

Pyridine-Based Analogues

Table 2: Key Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-N-(3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide Cl (6), oxazolylmethylcarboxamide (3) C₁₀H₈ClN₃O₂ 237.64 Heterocyclic oxazole enhances H-bonding
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide NH₂ (6), pyrrolidinyl (5), N-methyl (3) C₁₁H₁₆N₄O 220.27 Polar substituents improve solubility
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide Cl (6), pivalamido (5), methoxy-N-methyl (3) C₁₃H₁₇ClN₂O₃ 296.74 Bulky pivalamido group reduces flexibility

Key Observations :

  • Ring System Differences : Pyridazines (two adjacent nitrogen atoms) are more electron-deficient than pyridines (one nitrogen), affecting reactivity and binding to biological targets .
  • Functional Groups : The oxazole ring in 6-chloro-N-(3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide introduces additional hydrogen-bonding sites, which may enhance target affinity compared to the simpler propylcarboxamide in the pyridazine analogue .
  • Solubility: Pyrrolidinyl and amino groups in pyridine derivatives (e.g., 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide) increase polarity, improving aqueous solubility relative to chlorinated pyridazines .

Research Findings and Implications

  • Anticancer Potential: Pyridazine derivatives with trifluoromethyl groups (e.g., 11k, 11l) show promising anticancer activity, suggesting that electron-withdrawing substituents could be leveraged in optimizing this compound .
  • Metabolic Stability : The cyclopropylmethyl group in 845736-79-0 may confer resistance to oxidative metabolism, a feature that could be explored in prodrug designs .
  • Structural Flexibility : The target compound’s propyl chain offers a balance between flexibility and steric demand, making it a versatile scaffold for further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.